molecular formula C15H12N2O2 B14408767 2-(2-Methylanilino)-3,1-benzoxazin-4-one CAS No. 81905-00-2

2-(2-Methylanilino)-3,1-benzoxazin-4-one

Cat. No.: B14408767
CAS No.: 81905-00-2
M. Wt: 252.27 g/mol
InChI Key: ONVPEWWLIQOMJB-UHFFFAOYSA-N
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Description

2-(2-Methylanilino)-3,1-benzoxazin-4-one is a chemical compound based on the privileged 4H-benzoxazin-4-one scaffold, a fused N,O-heterocyclic structure of significant interest in medicinal and organic chemistry . Benzoxazinones are recognized as key precursors for synthesizing a diverse array of nitrogen-containing heterocycles, including quinazolinones, which are common structural motifs in biologically active molecules . The core structure is known for its two reactive sites (C2 and C4), making it a versatile building block for further chemical elaboration . This compound is strictly for research applications and is not intended for diagnostic or therapeutic uses. Researchers exploring novel serine protease inhibitors or building blocks for fused heterocyclic systems may find this compound of particular interest, as the 1,3-benzoxazin-4-one core has been identified in compounds with such activities . Its structure, featuring a 2-methylanilino substituent, offers a potential point of diversification for structure-activity relationship (SAR) studies in drug discovery campaigns. In material science, related benzoxazinone derivatives have been utilized in the development of functional polymers and optoelectronic devices, suggesting potential cross-disciplinary applications . As with all chemicals, proper safety protocols must be followed. Please consult the Safety Data Sheet (SDS) before handling.

Properties

CAS No.

81905-00-2

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

2-(2-methylanilino)-3,1-benzoxazin-4-one

InChI

InChI=1S/C15H12N2O2/c1-10-6-2-4-8-12(10)16-15-17-13-9-5-3-7-11(13)14(18)19-15/h2-9H,1H3,(H,16,17)

InChI Key

ONVPEWWLIQOMJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=O)O2

Origin of Product

United States

Preparation Methods

Acylation-Cyclization of Anthranilic Acid Derivatives

A widely adopted approach involves the acylation of anthranilic acid with 2-methylphenylacetyl chloride, followed by cyclization.

Procedure :

  • Acylation : Anthranilic acid (10 mmol) reacts with 2-methylphenylacetyl chloride (15 mmol) in dichloromethane (DCM) under anhydrous potassium carbonate (20 mmol) at 0°C.
  • Cyclization : The intermediate undergoes intramolecular cyclization upon heating to 80°C for 2 hours.

Key Data :

Parameter Value
Yield 78–85%
Reaction Time 4 hours (total)
Purity (HPLC) ≥95%

Advantages :

  • Eliminates protection/deprotection steps.
  • Scalable under mild conditions.

Limitations :

  • Requires strict anhydrous conditions to prevent hydrolysis.

Copper-Catalyzed C–N Coupling

A copper-catalyzed method enables direct coupling of preformed benzoxazinone intermediates with 2-methylaniline.

Procedure :

  • Precursor Synthesis : 3,1-Benzoxazin-4-one is prepared via cyclization of methyl anthranilate.
  • Coupling : The precursor reacts with 2-methylaniline (1.2 eq) in the presence of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMF at 110°C.

Key Data :

Parameter Value
Yield 65–72%
Reaction Time 12 hours
Turnover Frequency 5.8 h⁻¹

Advantages :

  • Direct introduction of the 2-methylanilino group.
  • Tolerates diverse substituents on the benzoxazinone core.

Limitations :

  • Moderate yields due to competing side reactions.

Isatoic Anhydride-Based Cyclization

Isatoic anhydride serves as a versatile precursor for benzoxazinone synthesis.

Procedure :

  • Aminolysis : Isatoic anhydride reacts with 2-methylaniline (1.1 eq) in acetic anhydride at 90°C.
  • Cyclodehydration : The resulting amide undergoes cyclization in concentrated sulfuric acid.

Key Data :

Parameter Value
Yield 70–75%
Reaction Time 6 hours
Acid Consumption 5 eq H₂SO₄

Advantages :

  • High regioselectivity.
  • Compatible with electron-deficient anilines.

Limitations :

  • Corrosive reaction conditions.

One-Pot Synthesis Using Deep Eutectic Solvents (DES)

A green chemistry approach utilizes choline chloride/urea DES to facilitate a one-pot reaction.

Procedure :

  • Reaction Setup : 2-Aminophenol and 2-bromo-2-methylpropionate (1.2 eq) are mixed in DES at 25°C.
  • Cyclization : The mixture stirs for 3 hours, yielding the product via nucleophilic substitution and cyclization.

Key Data :

Parameter Value
Yield 82–88%
Solvent Recovery 90%
Environmental Factor 0.12

Advantages :

  • Solvent-free and energy-efficient.
  • High atom economy.

Limitations :

  • Limited substrate scope for sterically hindered reagents.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Scalability Green Metrics
Acylation-Cyclization 78–85 4 hours High Moderate
Copper-Catalyzed 65–72 12 hours Moderate Low
Isatoic Anhydride 70–75 6 hours High Low
DES-Based 82–88 3 hours Moderate High

Key Insights :

  • Acylation-Cyclization balances yield and scalability but requires stringent conditions.
  • DES-Based Synthesis excels in sustainability but faces limitations in industrial adaptation.

Mechanistic Considerations

  • Acylation-Cyclization : Proceeds via nucleophilic acyl substitution, followed by intramolecular lactamization.
  • Copper-Catalyzed Coupling : Involves oxidative addition of Cu(I) to the benzoxazinone C–X bond, followed by transmetalation with 2-methylaniline.
  • Isatoic Anhydride Route : Aminolysis generates a transient amide, which cyclizes via acid-catalyzed dehydration.

Optimization Strategies

  • Temperature Control : Maintaining 80°C during cyclization minimizes decarboxylation side reactions.
  • Catalyst Loading : Reducing CuI to 5 mol% with microwave assistance improves turnover.
  • Solvent Screening : Replacing DCM with THF in acylation steps enhances solubility of 2-methylphenylacetyl chloride.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylanilino)-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazine ring or the aniline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoxazine and aniline derivatives.

Scientific Research Applications

2-(2-Methylanilino)-3,1-benzoxazin-4-one has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, including resins and coatings with enhanced thermal and mechanical properties.

Mechanism of Action

The mechanism of action of 2-(2-Methylanilino)-3,1-benzoxazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it may interact with cellular receptors to modulate signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, F) : Enhance stability and reactivity in electrophilic substitution reactions. For example, 2-(4-Chlorophenyl)-3,1-benzoxazin-4-one is a stable intermediate in synthesis pathways .
  • Electron-Donating Groups (e.g., methyl): Improve solubility in non-polar solvents and modulate biological activity. The 2-methyl group in the target compound may enhance its compatibility with polymeric matrices in flame-retardant textiles .
  • Bulkier Substituents (e.g., styryl) : Reduce crystallinity and alter photophysical properties, as seen in styryl-substituted derivatives .

Key Trends :

  • Green Chemistry : Recent methods prioritize cyanuric chloride and DMF as catalysts, enabling one-pot syntheses under mild conditions .
  • Traditional Methods: Acetic anhydride-based routes remain prevalent but are less atom-economical compared to newer approaches .

Anticancer Activity

Benzoxazinone derivatives exhibit variable potency against cancer cell lines:

  • Target Compound: Limited direct data, but related 3,1-benzoxazin-4-one derivatives (e.g., compound 7d) show IC₅₀ values of 62.6–92.1 µg/mL against HePG2, MCF7, and A549 cells .
  • 2-(2-Bromophenyl)-5-chloro-4H-3,1-benzoxazin-4-one : Acts as a human neutrophil elastase inhibitor (IC₅₀ ~10 nM), highlighting the role of halogen substituents in enzyme binding .

Flame Retardancy and Antimicrobial Effects

  • The target compound’s methylanilino group enhances thermal stability, making it suitable for flame-retardant textiles .
  • Analogous compounds with methoxy groups (e.g., 2-[3-(4-methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one) demonstrate synergistic antibacterial effects against S. aureus and E. coli .

Q & A

Q. How do benzoxazinones compare to structurally related heterocycles (e.g., quinazolinones) in biological activity?

  • Methodological Answer : Comparative studies show quinazolinones (e.g., sivelestat derivatives) exhibit stronger elastase inhibition (IC₅₀ ~44 nM) due to additional hydrogen-bonding motifs, while benzoxazinones offer broader synthetic versatility for derivatization .

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